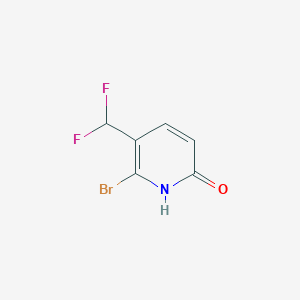
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a synthetic organic compound with a molecular formula of C11H20ClN3O2. This compound is part of the imidazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of ethyl isocyanate with 3-methyl-3-(piperidin-3-yl)urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione: Similar structure but lacks the ethyl group.
3-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride: Similar core structure with different substituents on the piperidine ring.
Uniqueness
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
1432680-89-1 |
|---|---|
Fórmula molecular |
C11H20ClN3O2 |
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C11H19N3O2.ClH/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8;/h8,12H,3-7H2,1-2H3,(H,13,16);1H |
Clave InChI |
BWLHZGIQSKDVCF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(NC1=O)(C)C2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





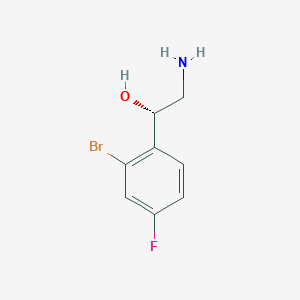
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
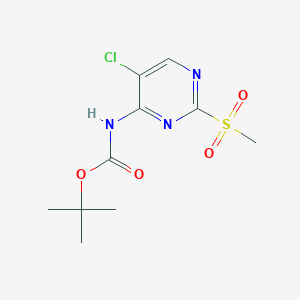

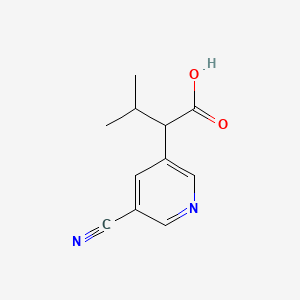
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
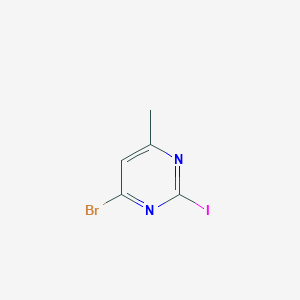
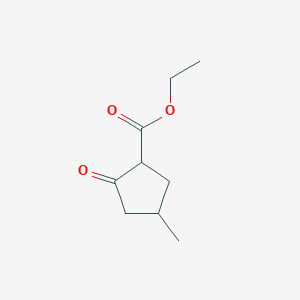
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
